JWH 116
Overview
Description
It is the indole 2-ethyl derivative of the related compound JWH 018 . Synthetic cannabinoids like JWH 116 are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. These compounds have been widely studied for their potential therapeutic applications and their role in forensic and toxicological research .
Preparation Methods
The synthesis of JWH 116 involves several steps, starting with the preparation of the indole core. The indole core is then alkylated with a pentyl chain at the nitrogen atom. The final step involves the addition of a naphthalenylmethanone group to the indole core . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for this compound are similar to those used for other synthetic cannabinoids, involving large-scale chemical synthesis in controlled environments to ensure purity and consistency .
Chemical Reactions Analysis
JWH 116 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents to introduce halogen atoms into the molecule. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole or naphthalenylmethanone groups .
Scientific Research Applications
In chemistry, it is used as a reference standard for the identification and quantification of synthetic cannabinoids in forensic and toxicological analyses . In biology, JWH 116 is used to study the effects of synthetic cannabinoids on cannabinoid receptors and their potential therapeutic applications . In medicine, research on this compound has focused on its potential use as an analgesic and anti-inflammatory agent . In industry, this compound is used in the development of new synthetic cannabinoids and related compounds .
Mechanism of Action
JWH 116 exerts its effects by binding to cannabinoid receptors, specifically the CB1 receptor . The binding affinity of this compound for the CB1 receptor is reported to be approximately 52 nanomolar . Upon binding to the receptor, this compound activates intracellular signaling pathways that modulate various physiological processes, including pain perception, inflammation, and mood . The exact molecular targets and pathways involved in the action of this compound are still being studied, but it is known to interact with the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body .
Comparison with Similar Compounds
JWH 116 is similar to other synthetic cannabinoids, such as JWH 018, JWH 081, and JWH 250 . These compounds share a common indole or naphthoylindole core structure and exhibit similar binding affinities for cannabinoid receptors . this compound is unique in its specific chemical structure, which includes an ethyl group at the indole nitrogen atom . This structural modification may influence its binding affinity and pharmacological effects compared to other synthetic cannabinoids . The similar compounds include:
- JWH 018
- JWH 081
- JWH 250
This compound’s unique structure and binding properties make it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
JWH-116 is a synthetic cannabinoid that has garnered attention for its selective binding to cannabinoid receptors, particularly the CB1 receptor. This compound is part of a broader class of synthetic cannabinoids known for their diverse pharmacological effects, which can include modulation of cell proliferation, pain relief, and potential therapeutic applications in various medical conditions. This article reviews the biological activity of JWH-116, summarizing key research findings, pharmacological properties, and potential implications for therapeutic use.
Binding Affinity and Selectivity
JWH-116 is characterized by its high affinity for the CB1 receptor, which is implicated in various physiological processes including appetite regulation, pain sensation, and mood. The selectivity of JWH-116 for CB1 over CB2 receptors is significant, as it minimizes the psychotropic effects commonly associated with cannabinoid use.
Property | Value |
---|---|
Receptor | CB1 |
Binding Affinity | High |
Selectivity | Higher for CB1 than CB2 |
JWH-116 acts as an agonist at the CB1 receptor, leading to a cascade of intracellular signaling pathways. This activation can influence neurotransmitter release and modulate various physiological responses. Research indicates that JWH-116 can inhibit cell proliferation in certain cancer cell lines, suggesting potential anti-cancer properties.
Anti-Cancer Effects
Studies have demonstrated that JWH-116 may inhibit cell proliferation in cancerous cells. This compound's ability to induce apoptosis (programmed cell death) in tumor cells positions it as a candidate for further investigation in cancer therapy.
Pain Relief
The analgesic properties of JWH-116 have been explored in preclinical models. Its action on the CB1 receptor may contribute to pain relief without the adverse effects associated with traditional opioids.
Neuroprotective Effects
Emerging evidence suggests that JWH-116 may exhibit neuroprotective effects in models of neurodegenerative diseases. Its role in modulating inflammation and oxidative stress could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis.
In Vitro Studies
A study examining the effects of JWH-116 on human cancer cell lines revealed significant inhibition of cell growth. The results indicated that JWH-116 could induce apoptosis through mechanisms involving the activation of specific signaling pathways related to cell cycle regulation.
Animal Models
Research utilizing rodent models has shown that administration of JWH-116 leads to significant reductions in pain responses. These findings support the hypothesis that synthetic cannabinoids can serve as effective analgesics without the psychotropic side effects typically associated with cannabis.
Clinical Implications
While extensive research is still needed, preliminary studies suggest that JWH-116 could have therapeutic applications in managing chronic pain, inflammation, and possibly cancer treatment. However, thorough clinical trials are necessary to establish safety profiles and efficacy.
Summary of Key Research Findings
Study | Findings |
---|---|
In vitro cancer study | Inhibition of cell proliferation; induction of apoptosis |
Animal pain model | Significant reduction in pain responses |
Neuroprotection research | Potential benefits in neurodegenerative disease models |
Properties
IUPAC Name |
(2-ethyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-18-27-23(4-2)25(22-15-8-9-17-24(22)27)26(28)21-16-11-13-19-12-6-7-14-20(19)21/h6-9,11-17H,3-5,10,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHPTHKEKSWGPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C1CC)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210966 | |
Record name | JWH-116 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-64-3 | |
Record name | (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619294-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-116 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-116 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-116 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKP962UAI3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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